N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-8(10-4-2-6-16-10)7-12-11(14)9-3-1-5-15-9/h1-6,8,13H,7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWMHYVNVNTYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-thiophenecarboxaldehyde with 2-furancarboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the use of high-purity starting materials is essential to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the thiophene and furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide applications in scientific research:
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide and similar compounds have applications in medicinal chemistry because of their unique structures, which may confer specific biological activities. They could be explored for therapeutic uses in treating infections caused by resistant strains of bacteria or viruses. Its structural characteristics make it a candidate for further derivatization to enhance its pharmacological profile.
Scientific Research Applications
- Medicinal Chemistry N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide has potential applications in medicinal chemistry due to its unique structure. It could be explored for therapeutic uses in treating infections caused by resistant strains of bacteria or viruses. Furthermore, its structural characteristics make it a candidate for further derivatization to enhance its pharmacological profile.
- Biological Activities Research indicates that compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide may exhibit significant biological activities, including antimicrobial and antiviral properties. For instance, derivatives containing furan and thiophene moieties have been shown to possess inhibitory effects against various pathogens, including bacteria and viruses.
- Antiviral Properties Furan-based compounds have demonstrated potential as inhibitors of the influenza A virus, highlighting their relevance in medicinal chemistry.
- Binding Affinity Interaction studies involving N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide often focus on its binding affinity to various biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may interact with serotonin receptors or other targets involved in neuropharmacology. The specific interactions can provide insights into the mechanism of action and help guide future modifications aimed at improving efficacy and selectivity.
Structural Similarities
Several compounds share structural similarities with N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide.
| Compound Name | Description | Unique Features |
|---|---|---|
| N-(furan-3-yl)-N-(thiophen-3-yethyl)benzo$$b]thiophene | Contains similar furan and thiophene structures but differs in substitution patterns | Potentially different biological activity due to structural variations |
| 4-amino-N-$$2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-benzo[b]furan | Shares the carboxamide group but has a distinct bicyclic structure | Focused on serotonin receptor interactions |
| 1-acetamido-N-(5-nitro-thiazolidinone)naphtha[1,8-b]furan | Features a naphthofuran scaffold; explores antibacterial properties | Different pharmacological profiles due to varied scaffolding |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide (CAS 2034482-57-8)
- Molecular Formula: C₁₆H₁₅NO₃S₂
- Key Features : Replaces the thiophen-2-yl group with thiophen-3-yl and introduces a 4-methylthiophene carboxamide.
- The methyl group on the thiophene ring may enhance lipophilicity .
N-(Furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1428379-22-9)
- Molecular Formula: C₁₆H₁₅NO₂S₂
- Key Features : Contains a furan-3-ylmethyl group and a thiophene-2-carboxamide linked via an ethyl chain.
- Implications : The lack of a hydroxyl group eliminates hydrogen-bonding capacity, likely reducing solubility in polar solvents. The furan-3-yl substituent may alter π-π stacking interactions compared to furan-2-yl derivatives .
C. N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I in )
- Molecular Formula : C₁₁H₈N₂O₃S
- Key Features : Substitutes the hydroxyethyl group with a nitro-substituted phenyl ring.
- Implications: The nitro group introduces strong electron-withdrawing effects, increasing molecular rigidity and favoring planar conformations (dihedral angle: ~9–16° between aromatic rings). This compound exhibits antibacterial activity and genotoxicity, suggesting that electron-deficient substituents enhance bioactivity but may also increase toxicity .
Physicochemical Properties
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
Structural Overview
The compound features:
- Furan and Thiophene Rings : These heterocycles contribute to its reactivity and biological activity.
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Carboxamide Moiety : Influences pharmacological properties.
The exact mechanism of action for this compound is still under investigation. However, similar compounds have been shown to interact with various molecular targets, including:
- Enzymes : Inhibition of specific enzymes, such as proteases involved in viral replication.
- Receptors : Binding to receptors that modulate cellular responses.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
1. Antimicrobial Properties
This compound has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and viruses, including:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Viral Infections : Potential activity against the influenza A virus.
2. Anticancer Activity
Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines. Notable findings include:
- IC50 Values : Related compounds have demonstrated IC50 values in the low micromolar range against various cancer types, suggesting significant potency.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes, similar to other derivatives evaluated for their inhibitory effects on SARS-CoV-2 main protease (Mpro), showcasing its potential in antiviral drug development.
Summary of Biological Activities
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The condensation of 2-thiophenecarboxaldehyde with 2-furancarboxylic acid under basic conditions is a standard approach.
Synthetic Routes
| Method | Description |
|---|---|
| Condensation | Reaction between thiophene and furan derivatives under basic conditions |
| Industrial Production | Use of continuous flow reactors for consistent product quality |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating significant activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Cytotoxicity Assays : Research involving cancer cell lines showed that derivatives had IC50 values indicating effective cytotoxicity, supporting further investigation into their therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, and how can purity be ensured?
The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting furan-2-carbonyl chloride with 2-amino-2-(thiophen-2-yl)ethanol in a polar aprotic solvent (e.g., acetonitrile) under reflux for 3–6 hours . Post-reaction, solvent evaporation yields crude product, which is recrystallized using chloroform/methanol (1:3 v/v) to achieve ≥95% purity, confirmed by HPLC or TLC . Control of reaction temperature (120–140°C) and stoichiometric ratios (1:1.05 molar excess of acyl chloride) minimizes side products like unreacted amine or hydrolyzed carbonyl intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- FT-IR : Confirm amide C=O stretch (~1670 cm⁻¹), hydroxyl O-H (~3300 cm⁻¹), and aromatic C-H stretches (thiophene/furan rings, ~3100 cm⁻¹) .
- NMR : ¹H NMR identifies protons on the hydroxyethyl group (δ 3.5–4.2 ppm as multiplet) and aromatic protons (thiophene δ 6.8–7.5 ppm; furan δ 7.0–7.3 ppm). ¹³C NMR resolves carbonyl carbons (δ 160–165 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 252.08 (calculated for C₁₁H₁₁NO₃S) .
Q. How does the compound’s solubility and stability impact experimental design?
The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (20 mg/mL). Stability studies (TGA/DSC) show decomposition at 220°C, requiring storage at –20°C under inert gas to prevent oxidation of the thiophene moiety . Solvent selection for biological assays (e.g., DMSO ≤0.1% v/v) avoids cytotoxicity artifacts .
Advanced Research Questions
Q. What intramolecular interactions influence the compound’s conformational planarity?
The hydroxyethyl linker enables intramolecular hydrogen bonding between the –OH group and furan carbonyl oxygen (O–H⋯O=C, ~2.6 Å), stabilizing a trans-amide conformation. This interaction competes with steric hindrance from the thiophene ring, creating a dihedral angle of ~8–12° between the furan and thiophene planes. DFT calculations (B3LYP/6-31G*) suggest this semi-planar geometry enhances π-π stacking in crystal lattices .
Q. What evidence supports its potential as a bioactive agent, and how are activity assays designed?
Preliminary in vitro studies on analogous furan-carboxamides show IC₅₀ values of 10–50 µM against cancer cell lines (e.g., MCF-7, HepG2) via topoisomerase II inhibition . For this compound, dose-response assays (0.1–100 µM, 72 h exposure) with MTT viability readouts are recommended. Positive controls (e.g., doxorubicin) and ROS scavengers (e.g., NAC) validate mechanism .
Q. How can DFT and molecular docking predict its reactivity and target binding?
- DFT : Optimize geometry at the ωB97X-D/def2-TZVP level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the furan carbonyl .
- Docking : AutoDock Vina models binding to cyclooxygenase-2 (PDB: 5IKT) with a ΔG of –8.2 kcal/mol, driven by hydrogen bonds (Thr212, His214) and hydrophobic contacts with the thiophene ring .
Q. How do structural modifications alter its physicochemical and pharmacological properties?
- Hydroxyethyl → Methoxyethyl : Reduces polarity (logP increases by 0.8), enhancing blood-brain barrier permeability but decreasing aqueous solubility .
- Thiophene → Pyridine : Increases basicity (pKa ~4.5 vs. ~2.8 for thiophene), altering binding to targets like kinase enzymes . SAR studies recommend preserving the hydroxyl group for H-bond donor capacity .
Q. What crystallographic techniques resolve its solid-state structure, and what packing motifs are observed?
Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) reveals a monoclinic P2₁/c space group with Z = 4. Helical chains form via C–H⋯O interactions (2.8–3.2 Å) between furan C2–H and adjacent carbonyl groups. SHELX-refined data (R₁ = 0.052) show intermolecular π-stacking (3.6 Å) between thiophene and furan rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
